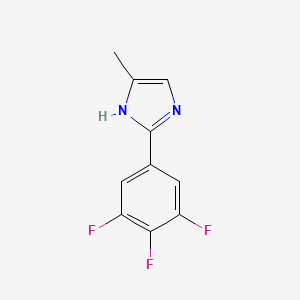
2,6-Dibromo-4-chlorophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-chlorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Br2ClNS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-chlorophenyl Isothiocyanate typically involves the reaction of 2,6-dibromo-4-chloroaniline with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2,6-Dibromo-4-chloroaniline+Thiophosgene→2,6-Dibromo-4-chlorophenyl Isothiocyanate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-chlorophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-chlorophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-chlorophenyl Isothiocyanate involves its interaction with nucleophilic sites on biological macromolecules such as proteins and DNA. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl Isothiocyanate: Similar structure but lacks the bromine substituents.
2,6-Dichlorophenyl Isothiocyanate: Similar structure but with chlorine substituents instead of bromine.
Phenyl Isothiocyanate: The parent compound without any halogen substituents.
Uniqueness
2,6-Dibromo-4-chlorophenyl Isothiocyanate is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with biological targets and may provide distinct advantages in specific applications.
Propiedades
Fórmula molecular |
C7H2Br2ClNS |
|---|---|
Peso molecular |
327.42 g/mol |
Nombre IUPAC |
1,3-dibromo-5-chloro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2ClNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
Clave InChI |
VNCBICBVTVXPAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)N=C=S)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




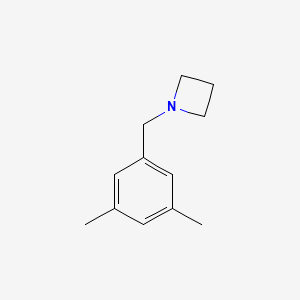


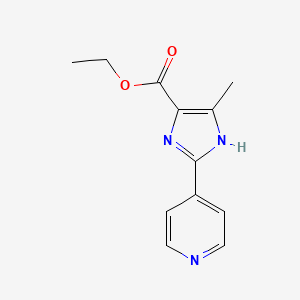
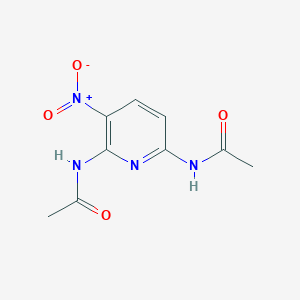

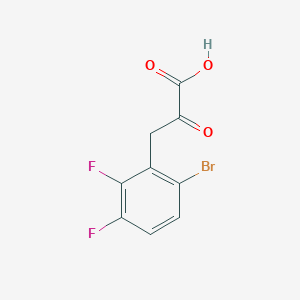
![Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate](/img/structure/B13689903.png)
